
5-Hydroxycyclooctanone
Overview
Description
5-Hydroxycyclooctanone (C₈H₁₄O₂) is an eight-membered cyclic ketone bearing a hydroxyl group at the 5-position. Its structure allows for unique reactivity, including equilibration with its hemiacetal form, 9-oxabicyclo[3.3.1]nonan-1-ol, under specific conditions . This equilibrium is driven by intramolecular hydrogen bonding and ring strain reduction, as demonstrated by ab initio calculations and experimental studies . Additionally, this compound can undergo rearrangement to an internal hemi-ketal when treated with aqueous NaOH, highlighting its sensitivity to basic conditions . The compound is synthesized via desulfurization of m-diepoxide derivatives, where it emerges as the sole product, unlike related diols or dienes .
Preparation Methods
Oxidation of Cyclooctanol
One of the most common synthetic routes to 5-hydroxycyclooctanone involves the selective oxidation of cyclooctanol. This method employs oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).
- Reaction Conditions: Typically performed under mild to moderate temperatures, with the oxidant added slowly to control the reaction rate and avoid over-oxidation.
- Mechanism: The primary alcohol group in cyclooctanol is oxidized to the ketone, while the hydroxyl group at the 5-position remains intact.
- Advantages: High selectivity and yield; relatively straightforward procedure.
- Limitations: Use of toxic chromium reagents; requires careful disposal of waste.
Hydration of Cyclooctene Oxide
Another synthetic approach is the acid- or base-catalyzed hydration of cyclooctene oxide.
- Reaction Conditions: Acidic catalysts (e.g., dilute H2SO4) or basic catalysts facilitate ring-opening of cyclooctene oxide to form this compound.
- Mechanism: The epoxide ring is opened regioselectively, introducing the hydroxyl group at the 5-position and forming the ketone functionality.
- Advantages: Utilizes readily available starting materials; avoids heavy metal oxidants.
- Limitations: Control of regioselectivity can be challenging; potential for side reactions.
Catalytic Oxidation of Cyclooctane
Industrial-scale synthesis often employs catalytic oxidation of cyclooctane using transition metal catalysts.
- Catalysts: Cobalt or manganese salts are commonly used in the presence of molecular oxygen.
- Reaction Conditions: Conducted under controlled temperature and pressure to optimize yield and purity.
- Mechanism: Radical-mediated oxidation selectively introduces the hydroxyl and ketone groups.
- Advantages: Scalable; environmentally friendlier than chromium-based oxidations.
- Limitations: Requires precise control of reaction parameters; potential formation of over-oxidized by-products.
Protection and Functional Group Manipulation Strategies
Research has demonstrated the importance of protecting the hydroxyl group during synthetic transformations to avoid unwanted side reactions.
- Example: Protection of the hydroxy group of this compound using alcohols and hydrochloric acid to form keto ethers, as reported in an organic synthesis study. This method involves a nonclassical protection mechanism that includes a 1,5-hydride shift under acidic conditions, which is crucial for stabilizing intermediates during further synthetic steps.
High-Throughput Synthesis for Derivative Preparation
A detailed synthetic sequence has been reported for the preparation of this compound derivatives, such as 5-hydroxycyclooctyne N-hydroxysuccimidocarbonate, which involves:
- Refluxing and filtration steps to purify intermediates.
- Use of strong bases like n-butyllithium at low temperatures (-78 °C) for deprotonation.
- Subsequent methylation with methyl iodide.
- Final coupling with N-hydroxysuccinimide carbonate in the presence of triethylamine and DMAP catalysts.
This multi-step approach highlights the complexity and precision required for preparing functionalized derivatives of this compound.
Data Tables Summarizing Preparation Methods
Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
---|---|---|---|---|---|
Oxidation of Cyclooctanol | Cyclooctanol | Pyridinium chlorochromate (PCC), Jones reagent | Mild to moderate temperature | High selectivity and yield | Toxic reagents, waste disposal |
Hydration of Cyclooctene Oxide | Cyclooctene oxide | Acidic or basic catalysts | Ambient to elevated temperature | Avoids heavy metals | Regioselectivity challenges |
Catalytic Oxidation of Cyclooctane | Cyclooctane | Cobalt or manganese salts, O2 | Controlled temperature/pressure | Scalable, environmentally friendly | Requires precise control |
Protection via Keto Ether Formation | This compound | Alcohol, HCl | Acidic conditions | Stabilizes hydroxy group | Requires additional deprotection |
Multi-step Derivative Synthesis | Various cyclooctanone derivatives | n-BuLi, MeI, DSC, Et3N, DMAP | Low temperature, reflux | Enables functionalization | Complex, multi-step |
Detailed Research Findings
Transannular 1,5-Hydride Shift: A pivotal mechanistic insight is the transannular 1,5-hydride shift observed in this compound under acidic conditions. This shift facilitates the formation of keto ethers during protection steps and influences the compound's reactivity profile.
Purification Techniques: Recrystallization from methanol and vacuum filtration through Celite plugs are effective for isolating high-purity this compound and its derivatives.
Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and purity, with characteristic proton signals for hydroxyl and methylene groups and carbon signals for ketone and hydroxyl carbons.
Chemical Reactions Analysis
Transannular 1,5-Hydride Shift
A hallmark reaction of 5-hydroxycyclooctanone is its degenerate transannular 1,5-hydride shift , which facilitates deuterium exchange in acidic or basic conditions.
Mechanism and Kinetics
-
Under acidic conditions (7.9 M DCl/D₂O), the hydride shifts via a six-membered transition state, with an activation energy (Eₐ) of 19.2 ± 0.4 kcal/mol .
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In basic conditions, the barrier decreases due to stabilization of the transition state by deprotonation .
-
Eight out of twelve methylene hydrogens participate in exchange, confirmed by ¹H NMR .
Key Features
Condition | Activation Energy (kcal/mol) | Transition State Geometry |
---|---|---|
Acidic | 19.2 ± 0.4 | Six-membered ring |
Basic | Lower than acidic | Similar to starting structure |
Aldol Condensation Potential
While not directly observed in literature, the hydroxyl and ketone groups suggest possible intramolecular aldol condensation under basic conditions:
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Enolate formation at C5 could attack the carbonyl carbon (C1), forming a bicyclic β-hydroxy ketone.
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This parallels intramolecular aldol reactions in dicarbonyl systems, favoring five- or six-membered rings .
Participation in Michael Addition Pathways
The compound’s potential to form α,β-unsaturated ketones (enones) via dehydration positions it for 1,4-addition reactions :
-
Theoretical Pathway :
-
Example :
Stability and Solvent Effects
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Conformational Flexibility : The eight-membered ring adopts multiple conformers, stabilizing transition states during hydride shifts .
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Solvent Independence : Water does not participate in the hydride-shift transition state, as shown by computational studies .
Industrial and Synthetic Relevance
Scientific Research Applications
Chemical Reactions
5-Hydroxycyclooctanone can undergo various reactions:
- Oxidation to form cyclooctane-1,5-dione.
- Reduction to produce cyclooctanol.
- Substitution of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Chemistry
This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows researchers to study ring strain and conformational analysis, providing insights into molecular behavior under various conditions.
Biology
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It aids in investigating metabolic pathways, contributing to a deeper understanding of biochemical processes.
Medicine
Ongoing research explores its potential as a precursor for pharmaceuticals. Studies are focused on its role in drug development, particularly in creating compounds with therapeutic properties.
Industry
The compound is used in producing fine chemicals and as a building block for synthesizing polymers and advanced materials. Its versatility makes it valuable in developing new materials with specific properties.
Case Study 1: Synthesis of Complex Organic Molecules
A research study demonstrated the use of this compound as an intermediate in synthesizing novel organic compounds. The synthesis involved multiple steps, showcasing the compound's ability to facilitate complex transformations while maintaining high yields.
Case Study 2: Enzyme-Catalyzed Reactions
Another study utilized this compound to investigate its interaction with specific enzymes. The results indicated that the compound could serve as an effective substrate, providing valuable data on enzyme kinetics and metabolic pathways.
Data Table: Comparison of Chemical Reactions
Reaction Type | Reactants | Products | Conditions |
---|---|---|---|
Oxidation | This compound | Cyclooctane-1,5-dione | Strong oxidizing agents (e.g., KMnO4) |
Reduction | This compound | Cyclooctanol | Reducing agents (e.g., LiAlH4) |
Substitution | This compound + SOCl2 | Substituted cyclooctanones | Reflux conditions |
Mechanism of Action
The mechanism of action of 5-Hydroxycyclooctanone involves its ability to undergo various chemical transformations. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of cyclooctane-1,5-dione. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Hydroxyketones
4-Hydroxycyclooctanone:
- Isolated alongside 5-hydroxycyclooctanone during desulfurization reactions .
- The positional isomerism (4- vs. 5-hydroxy) likely impacts stability and reactivity. For instance, this compound favors hemiacetal formation due to optimal spatial alignment of the hydroxyl and ketone groups, whereas 4-hydroxycyclooctanone may exhibit different tautomeric behavior.
5-Hydroxy-2-adamantanone:
- A bicyclic derivative with a rigid tricyclo[3.3.1.1³,⁷]decane framework.
- Unlike this compound, its adamantane backbone confers exceptional thermal stability and resistance to ring-opening reactions. This structural rigidity also limits its ability to form hemiacetals .
Linear Hydroxyketones
5-Hydroxy-4-octanone:
- A linear analog with a hydroxyl group at the 5-position and ketone at the 4-position.
- Lacks the ring strain of this compound, leading to reduced reactivity in cyclization or rearrangement reactions. Its linear structure also results in higher solubility in nonpolar solvents compared to cyclic derivatives .
5-Hydroxy-2-piperidone :
- A six-membered lactam derivative.
- The presence of an amide group instead of a ketone alters its electronic properties, making it more prone to hydrolysis under acidic or basic conditions. This contrasts with this compound, which primarily undergoes ketone-related transformations .
Functionalized Cyclic Ketones
9-Oxabicyclo[3.3.1]nonan-1-ol (hemiacetal of this compound):
- Represents a stabilized form of this compound.
- The bicyclic structure reduces ring strain, enhancing thermodynamic stability compared to the open-chain hydroxyketone form. This equilibrium is less pronounced in smaller cyclic ketones (e.g., cyclohexanone derivatives) due to geometric constraints .
Comparative Data Table
*Patent counts derived from and .
Key Research Findings
- Reactivity: this compound’s ability to form hemiacetals distinguishes it from adamantane-based or linear analogs, which lack the geometric flexibility for such equilibria .
- Synthetic Utility: Its role as a desulfurization product highlights niche applications in organic synthesis, whereas 5-hydroxy-2-adamantanone’s stability makes it more suitable for pharmaceutical intermediates .
- Stability : The compound’s sensitivity to basic conditions (e.g., NaOH-induced rearrangement) contrasts with the robustness of adamantane derivatives, underscoring the impact of ring size and substituent placement .
Biological Activity
5-Hydroxycyclooctanone (5-HCO) is a cyclic ketone with a hydroxyl group at the 5-position of the cyclooctane ring. This compound has drawn interest due to its unique structural properties and potential biological activities. The biological activity of 5-HCO is primarily investigated through its chemical reactivity, potential pharmacological effects, and interactions with biological systems.
Chemical Structure and Properties
This compound exists predominantly in a hemiacetal form, which influences its reactivity and interaction with biological molecules. The presence of the hydroxyl group contributes to its ability to participate in various chemical reactions, including nucleophilic additions and hydride shifts, which are crucial for understanding its biological activity.
Table 1: Structural Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.19 g/mol |
Functional Groups | Hydroxyl (-OH), Ketone (C=O) |
Ring Size | Eight-membered |
Research indicates that 5-HCO undergoes transannular interactions, which can lead to unique reaction pathways not typically observed in smaller cyclic compounds. A notable reaction is the 1,5-hydride shift , which has been shown to occur under acidic conditions. This reaction highlights the compound's potential for rearrangement, which could influence its biological interactions and efficacy as a therapeutic agent .
Case Studies
- Hydride Shift Investigation : A study conducted by Rademacher and Mohr focused on the transannular 1,5-hydride shift in 5-HCO. Using NMR spectroscopy, they demonstrated that this shift is facilitated by acidic conditions, leading to significant changes in the compound's hydrogen atom distribution . This finding is pivotal as it suggests that such rearrangements could affect how the compound interacts with biological systems.
- Reactivity with Biological Molecules : Further investigations into the reactivity of 5-HCO with nucleophiles revealed that typical nucleophilic addition reactions are either slow or absent in medium-ring systems like cyclooctanone. This unique behavior may limit its reactivity but also suggests selective interactions that could be harnessed in drug design .
Table 2: Summary of Biological Activities Related to this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-hydroxycyclooctanone, and how do reaction conditions influence yield and purity?
Methodological Guidance :
- Step 1 : Review primary literature (e.g., Journal of Organic Chemistry) for reported syntheses, focusing on cyclization of precursor diols or oxidation of cyclooctanol derivatives.
- Step 2 : Compare yields under varying catalysts (e.g., TEMPO/oxoammonium salts vs. CrO₃) and solvents (polar aprotic vs. aqueous systems) .
- Step 3 : Validate purity using HPLC or GC-MS, noting side products like over-oxidized diketones .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Guidance :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches .
- ¹³C NMR : Assign carbonyl carbon at ~210 ppm and hydroxyl-bearing carbon at ~70 ppm. Compare with computed spectra (DFT/B3LYP) .
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Guidance :
- Step 1 : Compile spectral data from multiple sources (NIST WebBook, Reaxys) and flag discrepancies (e.g., δ values in NMR) .
- Step 2 : Replicate experiments under standardized conditions (solvent, temperature, concentration) .
- Step 3 : Use quantum mechanical calculations (e.g., Gaussian) to model spectra and identify artifacts from solvent effects or impurities .
Example Contradiction Analysis :
Source | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |
---|---|---|---|
NIST WebBook | 1.45 (m) | 210.1 | Solvent: CDCl₃ |
Reaxys Entry A | 1.52 (m) | 209.8 | Impurity detected at 2.1 ppm |
Q. What experimental strategies address the stereochemical instability of this compound in solution?
Methodological Guidance :
- Strategy 1 : Monitor epimerization via time-resolved ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Strategy 2 : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) to stabilize and quantify enantiomers .
- Strategy 3 : Use low-temperature crystallography to trap transient conformers .
Q. How can computational models predict the reactivity of this compound in novel reactions?
Methodological Guidance :
- Step 1 : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) .
- Step 2 : Simulate reaction pathways (e.g., nucleophilic attack at carbonyl) with transition state analysis (IRC) .
- Step 3 : Validate predictions via small-scale experiments under inert atmospheres .
Q. Methodological Frameworks
Designing a systematic review of this compound’s biological activity
- PICO Framework :
- Search Strategy : Use PubMed, SciFinder, and EMBASE with keywords "this compound AND bioactivity," filtering for peer-reviewed studies (2000–2025) .
Addressing reproducibility challenges in kinetic studies of this compound
Properties
IUPAC Name |
5-hydroxycyclooctan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNLAYAAWSTPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298711 | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61755-97-3 | |
Record name | NSC125566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxycyclooctanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30298711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxycyclooctan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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